molecular formula C21H32O5 B157628 20alpha-Dihydrocortisol CAS No. 1719-79-5

20alpha-Dihydrocortisol

Cat. No. B157628
CAS RN: 1719-79-5
M. Wt: 364.5 g/mol
InChI Key: AWWCEQOCFFQUKS-FJWDNACWSA-N
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Description

20alpha-Dihydrocortisol is a metabolite of Cortisol . Cortisol is a topical corticosteroid, more specifically a glucocorticoid, produced by the zona fasciculata of the adrenal gland . Cortisol is released in response to stress and a low level of blood glucocorticoids .


Synthesis Analysis

A liquid chromatography-MSn (LC-MSn) methodology has been developed for the determination of free cortisol and its 15 endogenous metabolites, including 20alpha-Dihydrocortisol . This method was successfully applied to the urine of 50 healthy subjects .


Molecular Structure Analysis

The 20alpha-Dihydrocortisol molecule contains a total of 61 bonds. There are 29 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 ketone (aliphatic), 4 hydroxyl groups, 1 primary alcohol, 2 secondary alcohols, and 1 tertiary alcohol .


Chemical Reactions Analysis

The LC-MSn methodology mentioned above was used to determine the percentage of glucuronated conjugates for each compound, including 20alpha-Dihydrocortisol .


Physical And Chemical Properties Analysis

20alpha-Dihydrocortisol has a molecular weight of 364.48 g/mol and a molecular formula of C21H32O5 . It has a predicted boiling point of 586.6±50.0 °C and a predicted density of 1.29±0.1 g/cm3 .

Scientific Research Applications

Cushing’s Syndrome and Addison’s Disease

Investigations into adrenal disorders have highlighted the relevance of 20α-DHC. In patients with Cushing’s syndrome (characterized by excessive cortisol production) and Addison’s disease (resulting from adrenal insufficiency), 20α-DHC levels are altered. Monitoring 20α-DHC alongside cortisol provides valuable insights for diagnosis and management .

Anti-Doping Control

The abuse of corticosteroids, including synthetic glucocorticoids, can interfere with the hypothalamus-hypophysis-adrenal axis. Researchers have explored 20α-DHC as a marker for detecting corticosteroid misuse in athletes. Its measurement in urine samples can aid in anti-doping efforts .

Relationship with Cortisol Metabolism

Studying 20α-DHC alongside other cortisol metabolites allows researchers to understand the intricate relationships within the cortisol metabolic pathway. By considering the differences and interactions between these compounds, analytical challenges related to cortisol quantification can be overcome .

Prednisolone Follow-Up

Prednisolone, a synthetic glucocorticoid, shares metabolic pathways with cortisol. Monitoring 20α-DHC provides insights into prednisolone metabolism. Given its pseudo-endogenous origin, tracking prednisolone levels is essential for clinical management .

Clinical Diagnosis and Urinary Biomarker

The LC-MSn methodology developed for 20α-DHC and other cortisol metabolites offers a more accurate alternative to 24-hour urinary free cortisol measurements. Clinicians can use this approach for diagnosing adrenal disorders and assessing cortisol-related conditions .

Mechanism of Action

Target of Action

20alpha-Dihydrocortisol is a metabolite of cortisol . Cortisol, also known as hydrocortisone, is a glucocorticoid secreted by the adrenal cortex . It is used to treat immune, inflammatory, and neoplastic conditions . The primary targets of 20alpha-Dihydrocortisol are likely to be similar to those of cortisol, which include glucocorticoid receptors that mediate changes in gene expression leading to multiple downstream effects .

Mode of Action

The short-term effects of corticosteroids like cortisol include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation . Corticosteroids bind to the glucocorticoid receptor, mediating changes in gene expression that lead to multiple downstream effects over hours to days .

Biochemical Pathways

20alpha-Dihydrocortisol is involved in the steroid hormone biosynthesis pathway . It is a product of the action of 20alpha-HSD, which converts cortisol to 20alpha-Dihydrocortisol . This conversion is particularly evident in the placenta and uterus during pregnancy, signifying its importance in fetal development.

Pharmacokinetics

Studies on hydrocortisone, from which 20alpha-dihydrocortisol is derived, show that there can be large inter-individual variation in clearance and volume of distribution . This suggests that the pharmacokinetics of 20alpha-Dihydrocortisol may also vary significantly between individuals.

Result of Action

These may include increasing blood sugar through gluconeogenesis, suppressing the immune system, and aiding in fat, protein, and carbohydrate metabolism .

Action Environment

The action of 20alpha-Dihydrocortisol is likely influenced by various environmental factors. For instance, stress and low levels of blood glucocorticoids can trigger the release of cortisol, from which 20alpha-Dihydrocortisol is derived

Future Directions

The LC-MSn methodology developed for the determination of free cortisol and its metabolites, including 20alpha-Dihydrocortisol, has been demonstrated as efficient for anti-doping control regarding the potential abuse of corticosteroids . This method could also be suitable for the follow-up of prednisolone, considering its pseudo-endogenous origin and correlation with cortisol metabolism .

properties

IUPAC Name

(8S,9S,10R,11S,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-18,22,24-26H,3-8,10-11H2,1-2H3/t14-,15-,16-,17-,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWCEQOCFFQUKS-FJWDNACWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(CO)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4([C@H](CO)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1719-79-5
Record name MLS002694142
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82878
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 20α-dihydrocortisol used to assess the activity of 11β-hydroxysteroid dehydrogenase?

A: 20α-Dihydrocortisol is a metabolite of cortisol, generated through the action of 20α-hydroxysteroid dehydrogenase. The enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) specifically converts cortisol to the inactive metabolite cortisone, but it does not act on 20α-dihydrocortisol. []

Q2: The research paper mentions a significant correlation between serum glycyrrhetinic acid levels and the urinary 20α-dihydrocortisol/20α-dihydrocortisone ratio. What does this correlation indicate?

A: The study demonstrated a positive correlation between serum glycyrrhetinic acid levels and the urinary 20α-dihydrocortisol/20α-dihydrocortisone ratio. [] This finding suggests that glycyrrhetinic acid inhibits 11β-HSD2 activity in a dose-dependent manner.

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